3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one
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Overview
Description
3,6-Diazatricyclo[6.1.1.0,1,6]decan-5-one is a heterocyclic compound with the molecular formula C₈H₁₂N₂O. It is characterized by a tricyclic structure containing nitrogen atoms at positions 3 and 6, and a ketone group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a diamine with a cyclic ketone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound can be produced on a larger scale using optimized versions of the laboratory synthesis methods. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,6-Diazatricyclo[6.1.1.0,1,6]decan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted tricyclic compounds.
Scientific Research Applications
3,6-Diazatricyclo[6.1.1.0,1,6]decan-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one involves its interaction with specific molecular targets. The nitrogen atoms in the structure can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,6-Diazabicyclo[3.1.1]heptane-2,4-dione: Another tricyclic compound with similar structural features but different functional groups.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic compound with nitrogen atoms, used in various chemical reactions.
Uniqueness
3,6-Diazatricyclo[6.1.1.0,1,6]decan-5-one is unique due to its specific tricyclic structure and the presence of a ketone group, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
3,6-diazatricyclo[6.1.1.01,6]decan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-7-3-9-5-8-1-6(2-8)4-10(7)8/h6,9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTYQVOUWYUTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC13CNCC(=O)N3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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